molecular formula C13H12ClFN2OS B4286054 N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3-fluorophenyl)urea

N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3-fluorophenyl)urea

Cat. No.: B4286054
M. Wt: 298.76 g/mol
InChI Key: FFECKQAKRQGVLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(5-chloro-2-thienyl)ethyl]-N’-(3-fluorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a thiophene ring substituted with a chlorine atom and a phenyl ring substituted with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-chloro-2-thienyl)ethyl]-N’-(3-fluorophenyl)urea typically involves the reaction of 5-chloro-2-thiopheneethylamine with 3-fluorophenyl isocyanate. The reaction is carried out under anhydrous conditions in an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-[1-(5-chloro-2-thienyl)ethyl]-N’-(3-fluorophenyl)urea can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-chloro-2-thienyl)ethyl]-N’-(3-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown promise in biological assays, potentially acting as an inhibitor for certain enzymes or receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: It is used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[1-(5-chloro-2-thienyl)ethyl]-N’-(3-fluorophenyl)urea exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the thiophene and phenyl rings may facilitate binding to these targets through π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(5-chloro-2-thienyl)ethyl]-N’-(4-fluorophenyl)urea: Similar structure but with a different position of the fluorine atom on the phenyl ring.

    N-[1-(5-chloro-2-thienyl)ethyl]-N’-(3-chlorophenyl)urea: Similar structure but with a chlorine atom instead of a fluorine atom on the phenyl ring.

Uniqueness

N-[1-(5-chloro-2-thienyl)ethyl]-N’-(3-fluorophenyl)urea is unique due to the specific positioning of the chlorine and fluorine atoms, which may influence its chemical reactivity and biological activity. The combination of these substituents can result in distinct electronic properties and binding affinities compared to similar compounds.

Properties

IUPAC Name

1-[1-(5-chlorothiophen-2-yl)ethyl]-3-(3-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN2OS/c1-8(11-5-6-12(14)19-11)16-13(18)17-10-4-2-3-9(15)7-10/h2-8H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFECKQAKRQGVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)Cl)NC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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